Cas no 1185255-99-5 (2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil)
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil Chemical and Physical Properties
Names and Identifiers
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- 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
- 2-Hydroxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]Methyl]-1H-benziMidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester
- Candesartan
- 1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
- 3-[[2'-(1-Ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-2,3-dihydro-1H-benzimidazole-4-carboxylic acid 2-oxo-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester
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- Inchi: 1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
- InChI Key: DEGBAMTUFHKMQR-UHFFFAOYSA-N
- SMILES: O(C(=O)OC(C)OC(C1=CC=CC2=C1N(C(N2)=O)CC1C=CC(=CC=1)C1=CC=CC=C1C1=NN=NN1CC)=O)C1CCCCC1
Computed Properties
- Exact Mass: 610.25400
Experimental Properties
- Density: 1.38
- Melting Point: 189-192 ºC
- PSA: 143.48000
- LogP: 6.11930
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D288750-2mg |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil |
1185255-99-5 | 2mg |
$164.00 | 2023-05-18 | ||
| TRC | D288750-5mg |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil |
1185255-99-5 | 5mg |
$ 230.00 | 2023-09-08 | ||
| TRC | D288750-10mg |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil |
1185255-99-5 | 10mg |
$431.00 | 2023-05-18 | ||
| TRC | D288750-25mg |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil |
1185255-99-5 | 25mg |
$ 1024.00 | 2023-09-08 | ||
| TRC | D288750-50mg |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil |
1185255-99-5 | 50mg |
$ 1777.00 | 2023-09-08 | ||
| A2B Chem LLC | AE14614-25mg |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil |
1185255-99-5 | 98% | 25mg |
$1074.00 | 2024-04-20 |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Compound CAS No. 1185255-99-5: 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
The compound with CAS No. 1185255-99-5, known as 2-desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil, is a significant molecule in the field of pharmaceutical chemistry. This compound is an active metabolite of Candesartan, a widely used angiotensin II receptor blocker (ARB) that plays a crucial role in the treatment of hypertension and other cardiovascular conditions.
Candesartan itself is a well-researched drug, and its metabolites, including 2-desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil, have been extensively studied to understand their pharmacokinetics, bioavailability, and therapeutic efficacy. The structural modification in this metabolite involves the removal of the ethoxy group and the introduction of a hydroxyl group, which significantly alters its pharmacological properties.
Recent studies have highlighted the importance of understanding the metabolism pathways of such compounds to optimize drug delivery systems and enhance therapeutic outcomes. The hydroxylation process in this compound is particularly interesting, as it may influence its ability to cross cellular membranes and interact with target receptors more effectively.
From a structural standpoint, Candesartan Cilexetil serves as the prodrug form of Candesartan, which undergoes enzymatic conversion in the body to release the active drug. The transformation into 2-desethoxy-2-hydroxy derivatives underscores the dynamic nature of drug metabolism and highlights the need for precise characterization of these processes to ensure patient safety and efficacy.
Moreover, advancements in analytical techniques such as LCMS (Liquid Chromatography-Mass Spectrometry) have enabled researchers to identify and quantify these metabolites with unprecedented accuracy. This has been instrumental in understanding their role in drug action and disposition within the body.
The pharmacokinetic profile of Candesartan Cilexetil and its metabolites has been a focal point of recent investigations. Studies have demonstrated that the bioavailability and half-life of these compounds are critical factors influencing their therapeutic performance. By modulating these parameters through structural modifications, researchers aim to develop drugs with improved efficacy and reduced side effects.
In conclusion, the compound with CAS No. 1185255-99-5 represents a pivotal molecule in cardiovascular pharmacology, offering insights into drug metabolism and therapeutic optimization.
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